Fmoc-Phe-Lys(Boc)-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe-Lys(Boc)-PAB-PNP is a synthetic compound used primarily in the field of antibody-drug conjugates (ADCs). This compound is a dipeptide linker that features an Fmoc-protected N-terminal, a Boc-protected ε-amine on the lysine, and a p-aminobenzyl (PAB) group. The benzylic alcohol on the PAB can be used to attach with reactive groups such as PNP for conjugation with drug payloads .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP involves several steps:
Fmoc Protection: The N-terminal of the phenylalanine-lysine dipeptide is protected with Fmoc (9-fluorenylmethyloxycarbonyl) using piperidine.
Boc Protection: The ε-amine group on the lysine is protected with Boc (tert-butyloxycarbonyl) using acid.
PAB Attachment: The p-aminobenzyl (PAB) group is attached to the dipeptide.
PNP Conjugation: The benzylic alcohol on the PAB is used to attach with reactive groups such as PNP (p-nitrophenyl).
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle the multiple protection and deprotection steps efficiently. The process is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions:
Substitution Reactions: The benzylic alcohol on the PAB can react with various reactive groups.
Cleavage Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions (piperidine for Fmoc and acid for Boc).
Elimination Reactions: The Phe-Lys dipeptide can be cleaved by proteases to release a drug payload via an elimination mechanism within the PAB group.
Common Reagents and Conditions
Piperidine: Used for removing the Fmoc protecting group.
Acid: Used for removing the Boc protecting group.
Proteases: Used for cleaving the Phe-Lys dipeptide.
Major Products Formed
The major products formed from these reactions include the deprotected dipeptide and the conjugated drug payload .
Scientific Research Applications
Fmoc-Phe-Lys(Boc)-PAB-PNP is widely used in scientific research, particularly in the synthesis of antibody-drug conjugates (ADCs). These conjugates are used for targeted drug delivery in cancer therapy. The compound’s ability to form cleavable linkers makes it valuable for creating prodrugs that can release their payloads in response to specific biological conditions .
Mechanism of Action
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB-PNP involves its role as a linker in ADCs. The compound facilitates the attachment of drug payloads to antibodies, which can then target specific cancer cells. Upon reaching the target cells, the linker is cleaved by proteases, releasing the drug payload to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-Lys(Boc)-PAB: Similar in structure but without the PNP group.
Fmoc-Phe-Lys(Boc): Lacks the PAB and PNP groups.
Fmoc-Phe-Lys: Only has the Fmoc and Boc protecting groups.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB-PNP is unique due to its combination of Fmoc, Boc, PAB, and PNP groups, which provide multiple points of attachment and cleavage, making it highly versatile for use in ADCs and other targeted drug delivery systems .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)50-28-12-11-19-42(44(55)51-34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)52-45(56)43(29-32-13-5-4-6-14-32)53-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H,50,57)(H,51,55)(H,52,56)(H,53,58)/t42-,43-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVECQGASADRU-MJPWBCPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.